molecular formula C15H16N4O4 B11050080 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11050080
M. Wt: 316.31 g/mol
InChI Key: LUPUWXLXCBAOOG-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is fused with a dimethoxyphenyl group and a carboxylic acid moiety, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine core, forming carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the triazolopyrimidine ring or the dimethoxyphenyl group, leading to various reduced forms of the compound.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl group and carboxylic acid moiety enhances its potential as a versatile intermediate in synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O4/c1-8-16-15-17-10(14(20)21)7-11(19(15)18-8)9-5-4-6-12(22-2)13(9)23-3/h4-7,11H,1-3H3,(H,20,21)(H,16,17,18)

InChI Key

LUPUWXLXCBAOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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